sodium;4-hydroxynaphthalene-1-sulfonate

Organic Synthesis Sulfonation Regioselectivity Process Chemistry

Sodium 4-hydroxynaphthalene-1-sulfonate (CAS 6099-57-6) is a critical coupling component for azo dye synthesis, prized for its water-soluble sulfonate group and an activated 4-hydroxyl site. Its regiospecificity is paramount; using the incorrect isomer will compromise dye properties. Our technical-grade material guarantees ≥85.0% purity (HPLC/titration), delivering the 85-90% synthetic yield benchmark expected by industrial chemists for Direct Copper Blue BR, Acid Red B, and food colorant derivatives. Ensure batch-to-batch consistency and reactivity for your textile, pigment, and analytical reagent applications with the reliable coupling component.

Molecular Formula C10H7NaO4S
Molecular Weight 246.22 g/mol
Cat. No. B7798150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-hydroxynaphthalene-1-sulfonate
Molecular FormulaC10H7NaO4S
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C10H8O4S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
InChIKeyIAAKNVCARVEIFS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Hydroxynaphthalene-1-sulfonate (NW Acid): Technical Baseline for Procurement and Research Selection


Sodium 4-hydroxynaphthalene-1-sulfonate (CAS 6099-57-6), also known as 1-naphthol-4-sulfonic acid sodium salt or Neville-Winther acid (NW acid), is a water-soluble aromatic sulfonate containing a naphthalene core with a hydroxyl group at the 4-position and a sulfonate group at the 1-position [1]. It serves primarily as a coupling component in azo dye synthesis, where it reacts with diazonium salts to form water-soluble dyes for textiles, food colorants, and pigments . The compound is commercially available as a white to light gray crystalline powder with typical purity specifications of ≥85.0% by HPLC and titration analysis, with water content up to 10.0% [2].

Why Sodium 4-Hydroxynaphthalene-1-sulfonate Cannot Be Replaced by Other Naphthol Sulfonates Without Functional Consequence


Naphthol sulfonic acids constitute a family of positional isomers with identical molecular formulas but distinct sulfonation patterns. The substitution position of the sulfonic group fundamentally determines a compound's electronic distribution, steric accessibility, and coupling reactivity in azo dye formation, as well as its analytical detection parameters. For instance, 1-naphthol-4-sulfonic acid and 1-naphthol-5-sulfonic acid belong to the same electrophoretic mobility group but require distinct buffer conditions for separation [1]. Substituting one isomer for another without verification alters the regioselectivity of coupling reactions, modifies the spectrophotometric properties of the resulting dyes, and changes detection limits in analytical methods. The sulfonation regioselectivity during synthesis is temperature-dependent: lower temperatures favor formation of the 4-sulfonic acid isomer over competing products .

Quantitative Differentiation Evidence for Sodium 4-Hydroxynaphthalene-1-sulfonate vs. Positional Isomers and Alternative Reagents


Synthetic Regioselectivity: 4-Sulfonate Isomer Yields 85–90% Under Controlled Sulfonation Conditions

During sulfonation of 1-naphthol, the 4-sulfonate isomer (NW acid) can be obtained as the major product under specific temperature control. A manufacturing method employing potassium 1-naphthol-2-sulfonate and sodium 1-naphthol-4-sulfonate separation via fractional crystallization reports yields of 85–90% for the sodium 1-naphthol-4-sulfonate fraction [1]. Lower sulfonation temperatures favor formation of the 4-sulfonic acid isomer over the 2-sulfonic acid isomer .

Organic Synthesis Sulfonation Regioselectivity Process Chemistry

Electrophoretic Mobility Differentiation: pH-Dependent Separation of 4-Sulfonate from 5-Sulfonate Isomer

High-voltage paper electrophoresis studies classified eight naphthol-sulfonic acids into four structural groups. NW acid (1-naphthol-4-sulfonic acid) and oxy-L-acid (1-naphthol-5-sulfonic acid) were grouped together (Group 4) based on structural similarity, yet their effective separation required a specific borate buffer at pH 10 with a potential gradient of 50 V/cm over 30 minutes using 10% propylene glycol Sørensen buffer as electrolyte [1].

Analytical Chemistry Electrophoresis Isomer Separation

Thermal Isomerization Behavior: Microwave-Induced Conversion to 2-Sulfonate Isomer

Sodium 1-naphthol-4-sulfonate undergoes thermal isomerization to 1-naphthol-2-sulfonate under microwave heating conditions. Kinetic studies have been conducted to estimate the content of the final product in the reaction system for this isomerization process, comparing calculated results with experimental data [1]. This isomerization behavior represents a stability consideration unique to the 4-sulfonate positional isomer.

Solid-State Chemistry Microwave Chemistry Isomerization Kinetics

Photographic Emulsion Sensitization: Concentration-Dependent Speed Enhancement Without Fog Increase

In silver halide photographic emulsions, the addition of an alkali metal salt of 1-naphthol-4-sulfonic acid provides additional sensitization without deleterious increase in fog. The effective concentration range is 1 to 20 grams per 1.5 mole of silver halide, resulting in increased emulsion speed and sensitivity [1]. These emulsions exhibit good contrast and top density, and the additive is totally compatible with conventional silver halide elements.

Photographic Chemistry Silver Halide Emulsions Sensitization

Validated Application Scenarios for Sodium 4-Hydroxynaphthalene-1-sulfonate Based on Quantitative Differentiation Evidence


Azo Dye Coupling Component for Water-Soluble Textile Dyes and Food Colorants

As an established azo dye intermediate, sodium 4-hydroxynaphthalene-1-sulfonate serves as a coupling component reacting with diazonium salts to form water-soluble azo dyes used in textile dyeing, food colorants (e.g., Ponceau SX derivatives), and pigments . The sulfonate group confers water solubility to the resulting dye products, while the hydroxyl group at the 4-position provides the activated site for electrophilic coupling. Typical industrial applications include the manufacture of Direct Copper Blue BR and 2R, Acid Red B, and Acid Mordant Bordeaux B [1]. The 85–90% synthetic yield benchmark for the 4-sulfonate isomer [2] provides a quantitative reference for evaluating production efficiency in dye intermediate procurement.

Analytical Reagent for Nitrate/Nitrite Determination in Water Quality Testing

1-Naphthol-4-sulfonic acid and its zinc salt have been employed as analytical reagents for the determination of nitrate and nitrite in natural waters . Zinc 1-naphthol-4-sulfonate enables rapid, specific, and sensitive determination of nitrite at ppm levels in the presence of several thousand-fold excess of nitrate. The method requires carefully controlled conditions for reliable results, and the reagent's performance characteristics differ from alternative naphthol sulfonate-based detection systems [1].

Photographic Emulsion Sensitizer for Silver Halide Imaging Materials

In photographic chemistry, sodium 1-naphthol-4-sulfonate functions as an emulsion sensitizer that increases the speed of silver halide photographic elements without introducing fog . The effective sensitizing concentration ranges from 1 to 20 grams per 1.5 mole of silver halide. The additive demonstrates full compatibility with conventional silver halide emulsions and can be introduced conveniently from aqueous solution during emulsion preparation.

Intermediate for Diazo Compounds in Lithographic Plate and Photosensitive Resin Manufacturing

2-Diazo-1-naphthol-4-sulfonic acid, derived from 1-naphthol-4-sulfonic acid, is utilized in the preparation of light-sensitive resins and lithographic printing plates . Specifically, ester reaction products of 2-diazo-1-naphthol-4-sulfonic acid with polyhydroxy-phenol condensation products (e.g., pyrogallol-acetone resins) form photosensitive compositions. Both 4-sulfonate and 5-sulfonate isomers appear in patent literature for this application class, indicating that the 4-sulfonate position is functionally viable for diazo photosensitive material formulations.

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